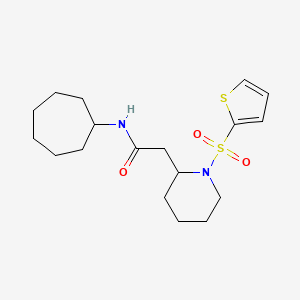

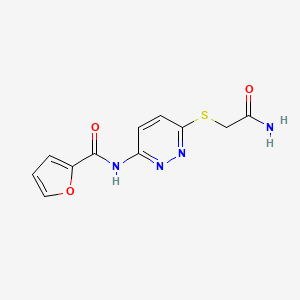

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" is a heterocyclic compound that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers discuss similar structures and their synthesis, which can provide insights into the description of the compound .

Synthesis Analysis

The synthesis of related heterocyclic acetamide derivatives typically involves multi-step reactions starting from basic heterocyclic amines. For instance, the reaction of 2-aminothiophene-3-carbonitrile with activated acetic acid derivatives can lead to the formation of N-substituted acetamides . Similarly, the synthesis of N-substituted derivatives of acetamide compounds often involves the reaction of an intermediate with various substituted bromoacetamides in the presence of a weak base and polar aprotic solvent . These methods suggest that the synthesis of "N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" could also involve a multi-step synthetic pathway, starting from a suitable heterocyclic amine and employing similar reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single-crystal X-ray crystallography . Computational methods like density functional theory (DFT) have also been used to investigate the electronic structure and predict the reactivity of these molecules . The molecular structure of "N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" would likely exhibit similar characteristics, with the potential for hydrogen bonding and other non-covalent interactions influencing its crystal packing and stability.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic acetamide derivatives is influenced by the presence of functional groups that can participate in various reactions. The papers describe the use of cyanoacetamido moieties in key precursors for regioselective attacks and cyclization reactions . The presence of sulfonyl and acetamide groups in the compound of interest suggests that it could undergo similar reactions, potentially leading to a diverse range of products depending on the reaction conditions and reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamide derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The compounds described in the papers exhibit a range of biological activities, including antitumor, antimicrobial, and antioxidant properties . The compound "N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" could potentially exhibit similar properties, which would be of interest for further biological investigations.

科学的研究の応用

Antihistaminic and Anticancer Activity

Research on N-heterocyclic 4-piperidinamines has shown the development of compounds with antihistaminic activity, highlighting the potential of structurally related compounds in treating allergies. The synthesis and evaluation of these compounds demonstrate their potential in modulating histamine responses, which could be relevant for conditions mediated by histamine activity (Janssens et al., 1985). Additionally, studies on sulfonamide-derived isatins, following molecular hybridization, have reported cytotoxic effects on hepatocellular carcinoma cell lines, indicating potential applications in cancer therapy. Molecular docking studies further support the anticancer potential of these compounds, suggesting their role in managing hepatocellular carcinoma (Eldeeb et al., 2022).

Enzyme Inhibition and Corrosion Inhibition

Research on N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has explored their activity against acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes, showcasing the therapeutic potential of these compounds in neurodegenerative diseases and inflammatory conditions (Khalid et al., 2014). Another study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives focused on their use as corrosion inhibitors, indicating the broad applicability of these compounds in industrial settings to protect metals against corrosion (Yıldırım & Cetin, 2008).

Antitumor Activity

Compounds like thiophenes, pyrimidines, coumarins, pyrazoles, and pyridines, possessing a sulfone moiety, have been investigated for their anticancer activity against breast cancer cell lines. This research underscores the therapeutic potential of sulfonamide compounds in treating cancer, offering a foundation for the development of new anticancer agents (Al-Said et al., 2011).

特性

IUPAC Name |

N-cycloheptyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S2/c21-17(19-15-8-3-1-2-4-9-15)14-16-10-5-6-12-20(16)25(22,23)18-11-7-13-24-18/h7,11,13,15-16H,1-6,8-10,12,14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSVIOPSRRXDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)

![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)

![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)